((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol
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Overview
Description
((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol is a complex organic compound with multiple functional groups. It is characterized by its cyclopentyl core, substituted with various protective groups and functional moieties, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride and tetrahydro-2H-pyran in the presence of a base such as imidazole.
Formation of Cyclopentyl Core: The cyclopentyl core is constructed through a series of cyclization reactions, often involving Grignard reagents or organolithium compounds.
Substitution Reactions: The benzyl and octenyl groups are introduced via substitution reactions, using appropriate halides and coupling reagents.
Deprotection: The final step involves the removal of protective groups under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and alkene groups, using reagents such as pyridinium chlorochromate or osmium tetroxide.
Reduction: Reduction of the alkene group can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The benzyl and octenyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, osmium tetroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents, organolithium compounds.
Major Products
Oxidation: Ketones, epoxides.
Reduction: Alkanes, alcohols.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol is used as an intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity, particularly in the context of enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)methanol shares similarities with other cyclopentyl derivatives, such as:
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)ethanol
- ((1S,2S,3R,4R)-2-(3-((tert-Butyldimethylsilyl)oxy)benzyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)-3-((E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)cyclopentyl)amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C37H62O6Si |
---|---|
Molecular Weight |
631.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4R)-2-[[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methyl]-4-(oxan-2-yloxy)-3-[(E)-3-(oxan-2-yloxy)oct-1-enyl]cyclopentyl]methanol |
InChI |
InChI=1S/C37H62O6Si/c1-7-8-9-16-30(41-35-18-10-12-22-39-35)20-21-32-33(29(27-38)26-34(32)42-36-19-11-13-23-40-36)25-28-15-14-17-31(24-28)43-44(5,6)37(2,3)4/h14-15,17,20-21,24,29-30,32-36,38H,7-13,16,18-19,22-23,25-27H2,1-6H3/b21-20+/t29-,30?,32-,33+,34-,35?,36?/m1/s1 |
InChI Key |
YDBVEJCYLUWJQS-PPCJOCIZSA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)CO)OC3CCCCO3)OC4CCCCO4 |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C)CO)OC3CCCCO3)OC4CCCCO4 |
Origin of Product |
United States |
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